4-Bromo-4,4-difluorobutanoic acid

Physicochemical property analysis Structure-activity relationship (SAR) Acid/base chemistry

4-Bromo-4,4-difluorobutanoic acid (CAS 147345-36-6) is an aliphatic carboxylic acid featuring a terminal gem-difluoro-bromomethyl moiety (-CF₂Br) on a butyric acid scaffold. Its molecular formula is C₄H₅BrF₂O₂, with a molecular weight of 202.98 g/mol.

Molecular Formula C4H5BrF2O2
Molecular Weight 202.98 g/mol
CAS No. 147345-36-6
Cat. No. B132343
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-4,4-difluorobutanoic acid
CAS147345-36-6
Molecular FormulaC4H5BrF2O2
Molecular Weight202.98 g/mol
Structural Identifiers
SMILESC(CC(F)(F)Br)C(=O)O
InChIInChI=1S/C4H5BrF2O2/c5-4(6,7)2-1-3(8)9/h1-2H2,(H,8,9)
InChIKeyYAIWEWFNTHJMTH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Bromo-4,4-difluorobutanoic Acid (CAS 147345-36-6): A Gem-Difluoro Building Block for Procurement Decisions


4-Bromo-4,4-difluorobutanoic acid (CAS 147345-36-6) is an aliphatic carboxylic acid featuring a terminal gem-difluoro-bromomethyl moiety (-CF₂Br) on a butyric acid scaffold . Its molecular formula is C₄H₅BrF₂O₂, with a molecular weight of 202.98 g/mol . The compound functions as a specialized halogenated building block in medicinal chemistry and organic synthesis, where the reactive C-Br bond enables nucleophilic substitution and cross-coupling transformations, while the adjacent CF₂ group imparts distinctive electronic and metabolic stability properties [1]. Commercial availability at 97% purity from specialized fine chemical suppliers supports its use in research and development programs .

Why 4-Bromo-4,4-difluorobutanoic Acid Cannot Be Replaced by Non-Fluorinated or Mono-Fluorinated Analogs in Procurement


Substituting 4-bromo-4,4-difluorobutanoic acid with a non-fluorinated analog (e.g., 4-bromobutyric acid, CAS 2623-87-2) or a mono-fluorinated variant fundamentally alters molecular properties critical for drug discovery applications. The gem-difluoro group at the C4 position generates a strong electron-withdrawing inductive effect (-I effect) that cannot be replicated by a single fluorine or hydrogen atom, leading to distinct differences in acidity (pKa shift), lipophilicity, and metabolic stability [1]. The gem-difluoro motif serves as a recognized bioisostere for carbonyl groups, enabling the design of non-hydrolyzable peptide mimetics and metabolically resistant pharmacophores, a strategic advantage absent in non-fluorinated analogs [2]. Furthermore, the terminal -CF₂Br group provides a dual-reactive handle for orthogonal functionalization strategies unavailable to simpler alkyl bromides, justifying the compound's procurement as a discrete, non-substitutable chemical entity.

4-Bromo-4,4-difluorobutanoic Acid: Quantitative Differentiation Evidence for Procurement


Enhanced Acidity Relative to 4-Bromobutyric Acid Driven by Gem-Difluoro Inductive Effect

The presence of the terminal gem-difluoro group in 4-bromo-4,4-difluorobutanoic acid substantially increases its acidity relative to non-fluorinated analogs due to the strong electron-withdrawing inductive effect of fluorine. The predicted pKa of 4-bromo-4,4-difluorobutanoic acid is approximately 4.27, compared to a predicted pKa of 4.51 for 4-bromobutyric acid (CAS 2623-87-2) . This pKa difference of ~0.24 log units reflects the remote inductive stabilization of the carboxylate anion by the -CF₂Br group .

Physicochemical property analysis Structure-activity relationship (SAR) Acid/base chemistry

Increased Lipophilicity Over 4,4-Difluorobutanoic Acid Enabling Membrane Partitioning

The introduction of a bromine atom at the gem-difluoro center significantly increases lipophilicity compared to the non-brominated parent compound, 4,4-difluorobutanoic acid. 4-Bromo-4,4-difluorobutanoic acid exhibits a predicted LogP of 1.47, whereas 4,4-difluorobutanoic acid (CAS 2345-48-2) has a predicted LogP of 0.41 [1][2]. The bromine substitution contributes an additional ~1.06 LogP units, reflecting enhanced partitioning into hydrophobic environments.

Drug-likeness assessment ADME property prediction Pharmacokinetic optimization

Utility as a Precursor to Non-Hydrolyzable Phosphoserine Peptide Mimetics

The 4,4-difluorobutanoic acid scaffold, from which the target bromo compound is a direct derivative, has been validated as a key structural component in the synthesis of non-hydrolyzable phosphoserine peptide mimetics. N-Boc-L-2-amino-4-(diethylphosphono)-4,4-difluorobutanoic acid was successfully utilized in solid-phase peptide synthesis to incorporate a non-hydrolyzable phosphoserine mimetic, demonstrating the functional utility of the 4,4-difluoro motif [1]. The bromo-substituted analog, 4-bromo-4,4-difluorobutanoic acid, serves as the essential alkylating precursor for introducing this difluoromethylene bioisostere into more complex molecular architectures .

Peptide chemistry Solid-phase synthesis Bioisostere design

Implication as a Synthetic Intermediate for Selective PPARγ Antagonists in Cancer Therapy

Derivatives of 4-bromo-4,4-difluorobutanoic acid have been linked to the development of selective PPARγ (peroxisome proliferator-activated receptor gamma) antagonists, which are under investigation for treating cancers including prostate and breast cancer. The compound serves as an intermediate in synthesizing antagonists that target PPARγ pathways overactive in certain cancer types, inducing apoptosis in cells dependent on fatty acid oxidation . This contrasts with the broader PPAR ligand space, where many non-fluorinated analogs exhibit agonist rather than antagonist activity or lack selectivity [1].

Oncology drug discovery Nuclear receptor pharmacology Metabolic targeting

Optimal Research and Industrial Application Scenarios for 4-Bromo-4,4-difluorobutanoic Acid Based on Differentiation Evidence


Synthesis of Non-Hydrolyzable Peptide and Phospho-Mimetic Probes

Research groups focused on creating phosphatase-resistant peptide analogs should prioritize 4-bromo-4,4-difluorobutanoic acid. The gem-difluoro motif serves as a validated bioisostere for the phosphate ester oxygen, conferring hydrolytic stability to phosphoserine mimetics [1]. The bromo group provides a reactive handle for alkylation of amino acid scaffolds, enabling solid-phase incorporation of the CF₂ unit into peptide chains . This application is directly supported by published synthetic methodology using the 4,4-difluorobutanoic acid scaffold, with the bromo derivative serving as the requisite alkylating precursor [1].

Development of Selective PPARγ Antagonist Candidates for Oncology

Medicinal chemistry programs targeting PPARγ antagonism for prostate or breast cancer therapy should procure 4-bromo-4,4-difluorobutanoic acid as a key intermediate. The compound has been specifically linked to the synthesis of selective PPARγ antagonists that induce apoptosis in cancer cells reliant on fatty acid oxidation . The distinct pKa and LogP properties of the gem-difluoro-bromo scaffold, compared to non-fluorinated PPAR ligands, contribute to the antagonist pharmacology and selectivity profile [2]. This provides a clear differentiation from generic carboxylic acid building blocks used in broader PPAR agonist programs.

Late-Stage Functionalization of Lead Compounds Requiring Metabolic Shielding

For drug discovery teams seeking to block metabolic soft spots adjacent to carbonyl groups, 4-bromo-4,4-difluorobutanoic acid offers a strategic late-stage diversification tool. The -CF₂Br group can be introduced via nucleophilic substitution or cross-coupling to replace metabolically labile carbonyls with a stable difluoromethylene unit, a recognized tactic for improving pharmacokinetic half-life [1]. The increased lipophilicity (ΔLogP +1.06 over non-brominated difluoro analog) provides an additional vector for tuning ADME properties [3]. This application leverages the unique combination of bromine leaving group capability and fluorine-induced metabolic stability.

Construction of Fluorinated Fragment Libraries for Biophysical Screening

Fragment-based drug discovery (FBDD) groups should include 4-bromo-4,4-difluorobutanoic acid in fluorinated fragment libraries. The compound possesses a favorable molecular weight (202.98 g/mol) and physicochemical profile (predicted LogP 1.47, pKa 4.27) within typical fragment space [3]. The presence of fluorine atoms enables detection via ¹⁹F NMR for ligand-observed screening and provides high-quality electron density for X-ray crystallography [1]. Unlike simpler alkyl carboxylic acids, the gem-difluoro-bromo scaffold offers multiple vectors for fragment elaboration and introduces a distinctive electronic signature for target engagement studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Bromo-4,4-difluorobutanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.